molecular formula C7H4F2O2S B7990565 2,2-Difluoro-1,3-benzodioxole-4-thiol

2,2-Difluoro-1,3-benzodioxole-4-thiol

Cat. No.: B7990565
M. Wt: 190.17 g/mol
InChI Key: UEWDZAXBUOAIAU-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-4-thiol is a high-value chemical reagent designed for research applications, particularly as a versatile synthetic intermediate. Its structure incorporates a benzodioxole scaffold—a motif present in commercial agrochemicals like the fungicide fludioxonil —along with a reactive thiol (-SH) functional group at the 4-position. This thiol group is a powerful synthetic handle, enabling researchers to efficiently construct diverse sulfur-containing derivatives through reactions such as thiol-Michael additions, oxidations, and nucleophilic substitutions . The presence of the 2,2-difluoro substituent on the dioxole ring can enhance the compound's metabolic stability and lipophilicity, which are critical parameters in the design of bioactive molecules . This compound is primarily intended for use in discovery chemistry and medicinal chemistry programs. It serves as a key building block for developing novel auxin receptor agonists to study plant root growth promotion and for creating new antimicrobial agents, such as benzosiloxaborole derivatives, which have shown potent activity against multidrug-resistant bacterial strains like Staphylococcus aureus (MRSA) . The reactivity of the thiol group allows for the introduction of polar functional groups—including carbonyls, esters, amides, and sulfones—facilitating the exploration of structure-activity relationships and the optimization of lead compounds . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2S/c8-7(9)10-4-2-1-3-5(12)6(4)11-7/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWDZAXBUOAIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314969-42-0
Record name 2,2-difluoro-1,3-dioxaindane-4-thiol
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Preparation Methods

Chlorination-Fluorination Route

The process begins with catechol, which undergoes base-mediated cyclization with dichlorodifluoromethane or dibromodifluoromethane under phase-transfer catalysis. For example, catechol reacts with dibromodifluoromethane in the presence of tetrabutylammonium bromide (TBAB) and sodium hydroxide, yielding 1,3-benzodioxole. Subsequent chlorination with chlorine gas in benzotrifluoride at 80–100°C in the presence of azobisisobutyronitrile (AIBN) as a radical initiator produces 2,2-dichloro-1,3-benzodioxole. Fluorination via reaction with hydrogen fluoride at 0–10°C then affords 2,2-difluoro-1,3-benzodioxole.

Key Conditions

  • Solvent: Benzotrifluoride (BTF) for chlorination/fluorination.

  • Catalysts: TBAB (phase transfer), AIBN (radical initiator).

  • Yields: ~80% for fluorination steps.

Functionalization at the 4-Position

Introducing the thiol group at the 4-position of 2,2-difluoro-1,3-benzodioxole requires precise regioselective modification. Two approaches are viable:

Lithiation-Electrophilic Trapping

The 4-position of 2,2-difluoro-1,3-benzodioxole is activated toward lithiation due to electron-withdrawing effects of the difluoro groups. Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stable aryllithium intermediate. Quenching this intermediate with elemental sulfur (S₈) followed by acidic work-up (e.g., HCl) introduces the thiol group.

Reaction Scheme

  • Lithiation:
    2,2-Difluoro-1,3-benzodioxole+LDA4-Lithio-2,2-difluoro-1,3-benzodioxole\text{2,2-Difluoro-1,3-benzodioxole} + \text{LDA} \rightarrow \text{4-Lithio-2,2-difluoro-1,3-benzodioxole} .

  • Sulfur Quenching:
    4-Lithio intermediate+S82,2-Difluoro-1,3-benzodioxole-4-thiolate\text{4-Lithio intermediate} + \text{S}_8 \rightarrow \text{2,2-Difluoro-1,3-benzodioxole-4-thiolate}.

  • Protonation:
    Thiolate+HClThis compound\text{Thiolate} + \text{HCl} \rightarrow \text{this compound}.

Optimization Data

ParameterValueSource
Lithiation Temp−78°C
ElectrophileS₈ (1.1 equiv)
Yield45–60% (estimated)

Bromination-Nucleophilic Substitution

Bromination of 2,2-difluoro-1,3-benzodioxole at the 4-position using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) generates 4-bromo-2,2-difluoro-1,3-benzodioxole. Subsequent displacement with sodium hydrosulfide (NaSH) in dimethyl sulfoxide (DMSO) at 100°C introduces the thiol group.

Reaction Scheme

  • Bromination:
    2,2-Difluoro-1,3-benzodioxole+NBSFeCl34-Bromo derivative\text{2,2-Difluoro-1,3-benzodioxole} + \text{NBS} \xrightarrow{\text{FeCl}_3} \text{4-Bromo derivative}.

  • Thiolation:
    4-Bromo derivative+NaSHThis compound\text{4-Bromo derivative} + \text{NaSH} \rightarrow \text{this compound}.

Optimization Data

ParameterValueSource
Bromination AgentNBS (1.2 equiv)
SolventDMSO
Reaction Time12 hours
Yield50–65% (estimated)

Comparative Analysis of Methods

The choice between lithiation and bromination routes depends on scale, cost, and equipment availability:

MethodAdvantagesDisadvantages
Lithiation High regioselectivityLow-temperature conditions
Single-step functionalizationSensitivity to moisture
Bromination ScalableRequires toxic NaSH
Mild conditionsLower regioselectivity

Challenges and Mitigation Strategies

  • Thiol Oxidation: The thiol group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) during work-up can preserve product integrity.

  • Byproduct Formation: In the bromination route, residual bromide ions may complicate purification. Washing with aqueous sodium thiosulfate mitigates this .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,3-benzodioxole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzodioxole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2-difluoro-1,3-benzodioxole-4-thiol is C7H4F2O2SC_7H_4F_2O_2S, which features two fluorine atoms, a benzodioxole core, and a thiol functional group. This combination imparts unique reactivity and stability to the compound, making it suitable for diverse applications.

Chemistry

  • Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. Its thiol group allows for various chemical transformations such as oxidation to form disulfides or sulfonic acids and substitution reactions where fluorine atoms can be replaced with other functional groups.
Reaction Type Products Reagents
OxidationDisulfides, Sulfonic AcidsHydrogen Peroxide
ReductionThiolsSodium Borohydride
SubstitutionVarious Substituted DerivativesNucleophiles

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Minimum inhibitory concentration (MIC) studies have shown effectiveness against pathogens such as E. faecalis and K. pneumoniae, with MIC values reported between 40 to 50 µg/mL. Its inhibition zones compare favorably with standard antibiotics like ceftriaxone.
  • Biochemical Interactions : The thiol group can form covalent bonds with proteins and enzymes, potentially influencing their function and offering therapeutic avenues in drug development.

Medicine

  • Therapeutic Potential : Ongoing research is exploring the compound's role as a potential therapeutic agent. Its unique structure may allow it to interact with specific molecular targets involved in disease pathways, making it a candidate for further pharmaceutical development.

Industry

  • Agrochemicals : The compound is utilized as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its reactivity allows for the development of novel agricultural products that may enhance crop protection strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its potential against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as an alternative or adjunct to existing antibiotics in treating infections caused by resistant pathogens.

Case Study 2: Synthesis of Agrochemicals

In agricultural chemistry, researchers have successfully synthesized new herbicides using this compound as a starting material. These compounds showed enhanced efficacy compared to traditional herbicides in field trials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

The benzodioxole core (1,3-benzodioxole) is a common scaffold in agrochemicals due to its stability and ability to modulate electronic properties. Key derivatives include:

Compound Name Key Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number
2,2-Difluoro-1,3-benzodioxole-4-thiol Thiol (-SH) C₇H₅F₂O₂S 190.18 Not reported
2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid Carboxylic acid (-COOH) C₈H₅F₂O₄ 202.12 126120-85-2
2,2-Difluoro-1,3-benzodioxol-4-aldehyde Aldehyde (-CHO) C₇H₄F₂O₂ 158.10 119895-68-0
Fludioxonil Pyrrole-carbonitrile C₁₂H₆F₂N₂O₂ 248.18 131341-86-1
4-Amino-2,2-difluoro-1,3-benzodioxole Amino (-NH₂) C₇H₅F₂NO₂ 173.12 106876-54-4

Key Observations :

  • Thiol Group: The thiol derivative is hypothesized to exhibit higher reactivity (e.g., nucleophilicity and oxidation sensitivity) compared to hydroxyl or amino analogs.
  • Aldehyde/Carboxylic Acid : These groups enhance electrophilic reactivity, enabling use in condensation or oxidation reactions .
  • Nitrile (Fludioxonil) : The nitrile group contributes to fungicidal activity by interacting with fungal ATP-binding cassette transporters .
2,2-Difluoro-1,3-benzodioxol-4-aldehyde

Synthesized from o-cresol via:

Etherification : Formation of 3-methyl-1,2-benzenediol.

Chlorination/Fluorination : Replacement of methyl with fluorine atoms using Cl₂ or Br₂ intermediates .

Hydrolysis : Final conversion to the aldehyde (Total yield: 33.2–62.3%; purity: 97.2–99.7%) .

Fludioxonil

Derived from 2,2-difluoro-1,3-benzodioxole intermediates through:

Coupling Reactions : Reaction with pyrrole-3-carbonitrile precursors (Total yield: >45%) .

2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid

Produced via oxidation of the aldehyde using chromium trioxide (CrO₃) .

Synthetic Challenges for Thiol Derivative : Introducing the -SH group may require thiolation agents (e.g., H₂S or disulfide reduction), which are sensitive to oxidation and side reactions.

Biological Activity

2,2-Difluoro-1,3-benzodioxole-4-thiol is a compound characterized by its unique structure, which includes two fluorine atoms, a benzodioxole core, and a thiol functional group. This combination of features grants it distinct chemical properties that make it an interesting subject for biological research. The compound has shown potential in various biological applications, particularly in antimicrobial and antifungal activities.

The molecular formula of this compound is C7H4F2O2SC_7H_4F_2O_2S. Its structure allows it to participate in various chemical reactions, including oxidation and substitution reactions.

Key Reactions

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Substitution : Fluorine atoms can be substituted with other functional groups under specific conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
  • Comparison to Antibiotics : The compound exhibited inhibition zone diameters comparable to standard antibiotics like ceftriaxone, indicating significant antibacterial potency .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Specific studies have shown effectiveness against common fungal pathogens, although detailed quantitative data is still emerging.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function.
  • Interaction with Biological Macromolecules : The compound may interact with various biological macromolecules involved in metabolic pathways .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of bacterial strains. The results indicated that the compound could inhibit bacterial growth effectively at low concentrations.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. faecalis2940
P. aeruginosa2450
S. typhi3045
K. pneumoniae1950

This table summarizes the findings from the antimicrobial study, showcasing the compound's potential as an effective antibacterial agent.

Biodegradation Studies

Research has also explored the biodegradation pathways of this compound. Notably, specific microorganisms such as Pseudomonas putida have been identified as capable of defluorinating this compound, suggesting a potential for environmental applications .

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

  • Agricultural Chemistry : Potential use as a precursor for developing pesticides or herbicides due to its biological activity.
  • Pharmaceutical Development : Ongoing research aims to evaluate its therapeutic potential in drug development for treating infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-difluoro-1,3-benzodioxole derivatives, and how can purity be optimized?

  • Methodological Answer : A common approach involves cyclization of substituted catechol derivatives followed by fluorination. For example, fluorination of 4-methylbenzene-1,2-diol using triethylamine trihydrogenfluoride yields 2,2-difluoro-5-methyl-1,3-benzodioxole with high efficiency (ambient conditions, 90%+ yield) . Purification often employs column chromatography with silica gel, and inert gas storage (N₂/Ar) is critical to prevent decomposition . Key intermediates like 2,2-difluoro-1,3-benzodioxole-5-acetic acid are synthesized via bromination, cyanation, and hydrolysis .

Q. How can NMR and mass spectrometry be utilized to confirm the structure of 2,2-difluoro-1,3-benzodioxole derivatives?

  • Methodological Answer :

  • ¹H NMR : Peaks for aromatic protons in the benzodioxole ring typically appear at δ 6.97–7.04 ppm (multiplicity depends on substitution). Fluorine atoms induce deshielding and splitting .
  • ¹⁹F NMR : Distinct signals for difluoro groups are observed near δ -120 to -130 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 248.2 for Fludioxonil analogs) confirm molecular weight .

Q. What safety protocols are recommended for handling 2,2-difluoro-1,3-benzodioxole derivatives in the laboratory?

  • Methodological Answer :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • For spills, neutralize with inert absorbents and avoid water (risk of hydrolysis for acyl chlorides) .

Advanced Research Questions

Q. How do structural modifications (e.g., thiol vs. carbonyl groups) affect the biological activity of 2,2-difluoro-1,3-benzodioxole derivatives?

  • Methodological Answer :

  • Thiol Group (–SH) : Enhances nucleophilic reactivity, enabling conjugation with biomolecules (e.g., enzyme active sites). Compare IC₅₀ values in enzymatic assays .
  • Carbonyl/Carboxaldehyde : Derivatives like 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde (CAS 119895-68-0) are intermediates for Schiff base formation, useful in pesticide design .
  • Fluorinated Acyl Chlorides : React with amines to form amides, as seen in Fludioxonil analogs (e.g., 4-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrole-3-carbonitrile) .

Q. What strategies optimize fluorination efficiency in synthesizing 2,2-difluoro-1,3-benzodioxole derivatives?

  • Methodological Answer :

  • Fluorinating Agents : Triethylamine trihydrogenfluoride (Et₃N·3HF) is preferred for high yields (e.g., 95% in fluorination of diols) .
  • Solvent Systems : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Ambient conditions reduce side reactions (e.g., ring-opening) .

Q. How can computational modeling predict the environmental persistence of 2,2-difluoro-1,3-benzodioxole-4-thiol?

  • Methodological Answer :

  • DFT Calculations : Evaluate bond dissociation energies (BDEs) for C–F and C–S bonds to estimate degradation rates.
  • QSAR Models : Correlate logP values (e.g., 1.4955 for carboxaldehyde derivatives ) with bioaccumulation potential.
  • Metabolite Prediction : Use software like EPI Suite to identify hydrolytic/oxidative metabolites .

Q. What chromatographic methods are effective for detecting 2,2-difluoro-1,3-benzodioxole derivatives in complex matrices?

  • Methodological Answer :

  • HPLC-UV/FLD : Use C18 columns with mobile phases like acetonitrile/water (70:30). Fludioxonil detection in crops achieved LODs of 0.01 ppm .
  • GC-MS : Derivatize thiol groups with iodoacetamide to improve volatility .
  • LC-HRMS : Accurately identify metabolites via exact mass matching (e.g., m/z 248.2 ± 0.001) .

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : Fluorine atoms increase electrophilicity at the 4-position, enhancing thiol reactivity in SNAr reactions.
  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) under controlled pH .

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